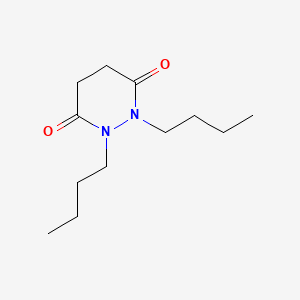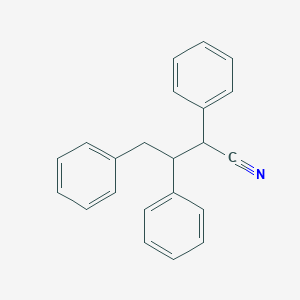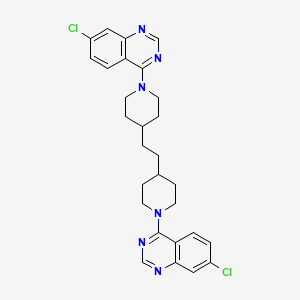
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane is a complex organic compound that features a quinazoline moiety linked to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
The synthesis of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline and piperidine intermediates, followed by their coupling. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinazoline moiety, where the chlorine atom is replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions include quinazoline N-oxides, reduced piperidine derivatives, and substituted quinazoline compounds.
Applications De Recherche Scientifique
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or increased apoptosis in cancer cells. The piperidine ring enhances the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and are known for their inhibitory activity against protein kinase B (PKB) .
N-(piperidine-4-yl) benzamide compounds: These compounds have shown cytotoxicity against cancer cells and share structural similarities with the piperidine moiety .
The uniqueness of this compound lies in its dual quinazoline-piperidine structure, which provides a versatile framework for various chemical modifications and biological activities.
Propriétés
Numéro CAS |
52791-50-1 |
|---|---|
Formule moléculaire |
C28H30Cl2N6 |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
7-chloro-4-[4-[2-[1-(7-chloroquinazolin-4-yl)piperidin-4-yl]ethyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C28H30Cl2N6/c29-21-3-5-23-25(15-21)31-17-33-27(23)35-11-7-19(8-12-35)1-2-20-9-13-36(14-10-20)28-24-6-4-22(30)16-26(24)32-18-34-28/h3-6,15-20H,1-2,7-14H2 |
Clé InChI |
CTANXOBLOROWLB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl)C5=NC=NC6=C5C=CC(=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


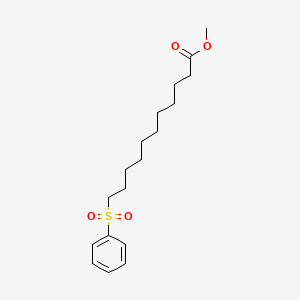



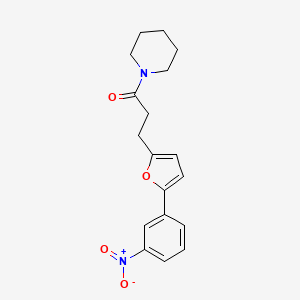
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
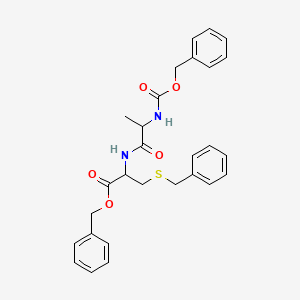
![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

